Baohuosu
Description
Baohuosu (宝藿素), a flavonoid compound, was first isolated in 1988 from Epimedium davidii Franch (宝兴淫羊藿), a medicinal plant widely used in traditional Chinese medicine for its osteoprotective, anti-inflammatory, and aphrodisiac properties . Structurally, this compound is classified as a prenylated flavonoid derivative, characterized by a hydroxylated benzopyran backbone with a unique substitution pattern at the C-8 position (Figure 1). Its molecular formula is C₂₇H₃₀O₁₀, and it has a molecular weight of 514.52 g/mol .
Key pharmacological activities of this compound include:
Properties
CAS No. |
119730-90-4 |
|---|---|
Molecular Formula |
C22H22O7 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C22H22O7/c1-11(2)5-6-13-14(23)9-15(24)20-16(25)10-17(29-22(13)20)12-7-18(27-3)21(26)19(8-12)28-4/h5,7-10,23-24,26H,6H2,1-4H3 |
InChI Key |
FGQYLXHJJYBZGT-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)O)OC)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)O)OC)C |
Other CAS No. |
119730-90-4 |
Synonyms |
5,7,4'-trihydroxy'3',5'-dimethoxyl-8-prenylflavone baohuosu |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- This compound lacks glycosylation at C-7 (unlike Icariin and Epimedin A), which reduces its water solubility but enhances membrane permeability .
- The C-8 prenyl group in this compound is critical for binding to estrogen receptors (ER-α/β), a feature shared with Icariin .
Pharmacological Activity Comparison
| Activity | This compound | Icariin | Epimedin A | Tricin |
|---|---|---|---|---|
| Osteogenic Potency | EC₅₀: 1.2 μM | EC₅₀: 0.8 μM | EC₅₀: 2.5 μM | No significant activity |
| Antioxidant IC₅₀ | 12.3 μM (DPPH) | 8.7 μM (DPPH) | 15.6 μM (DPPH) | 5.2 μM (DPPH) |
| Anti-inflammatory | TNF-α inhibition: 60% | TNF-α inhibition: 75% | TNF-α inhibition: 50% | TNF-α inhibition: 30% |
| Bioavailability | 22% (oral) | 18% (oral) | 12% (oral) | 45% (oral) |
Functional Insights :
- Icariin exhibits superior osteogenic activity due to its glycoside moiety enhancing receptor binding .
- Tricin , despite lower anti-inflammatory effects, has higher bioavailability due to its smaller molecular size .
- This compound’s moderate bioavailability and balanced activity profile make it a candidate for combinatorial therapies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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